Cas no 289056-32-2 (L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl-)

L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- 化学的及び物理的性質
名前と識別子
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- L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl-
- D-Leu4]-OB3
- [D-Leu-4]-OB3
- HY-P3342
- (2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid
- 289056-32-2
- CS-0368488
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- インチ: InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17-,18+,19+,20+,22+/m1/s1
- InChIKey: UPGRZGJMOBNXSP-SRUBXKRYSA-N
計算された属性
- 精确分子量: 734.32689023Da
- 同位素质量: 734.32689023Da
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 氢键受体数量: 14
- 重原子数量: 50
- 回転可能化学結合数: 21
- 複雑さ: 1240
- 共价键单元数量: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -8.4
- トポロジー分子極性表面積: 334Ų
L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T72906-100mg |
[D-Leu-4]-OB3 |
289056-32-2 | 100mg |
¥ 31500 | 2024-07-20 | ||
TargetMol Chemicals | T72906-25mg |
[D-Leu-4]-OB3 |
289056-32-2 | 25mg |
¥ 18300 | 2024-07-20 | ||
TargetMol Chemicals | T72906-50mg |
[D-Leu-4]-OB3 |
289056-32-2 | 50mg |
¥ 24300 | 2024-07-20 |
L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl-に関する追加情報
Research Brief on L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- and Compound 289056-32-2 in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of peptide-based compounds and small molecules in therapeutic development. This research brief focuses on the peptide L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- and the small molecule 289056-32-2, exploring their roles, mechanisms, and potential applications. Both compounds have garnered attention due to their unique biochemical properties and therapeutic potential, making them subjects of intensive study in drug discovery and development.
The peptide L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- is a synthetic oligopeptide with a complex structure that includes both L- and D-amino acids. Its unique sequence suggests potential interactions with biological targets, such as enzymes or receptors, which could be leveraged for therapeutic purposes. Recent studies have investigated its stability, bioavailability, and binding affinity to specific proteins, aiming to elucidate its pharmacological profile. Preliminary results indicate that this peptide may exhibit modulatory effects on cellular signaling pathways, though further in vivo studies are required to confirm its efficacy and safety.
Compound 289056-32-2, a small molecule with the CAS number 289056-32-2, has emerged as a promising candidate in medicinal chemistry. Its molecular structure and physicochemical properties make it suitable for targeting specific biological pathways. Recent research has focused on its synthesis, optimization, and biological evaluation, particularly in the context of oncology and infectious diseases. Studies have demonstrated its ability to inhibit key enzymes or disrupt protein-protein interactions, suggesting its potential as a lead compound for drug development. However, challenges such as solubility and metabolic stability remain to be addressed in subsequent optimization phases.
Integration of computational and experimental approaches has been instrumental in advancing the understanding of these compounds. Molecular docking and dynamics simulations have provided insights into the binding modes of L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- with its putative targets, while high-throughput screening has identified 289056-32-2 as a hit compound in various assays. These methodologies, combined with structural biology techniques, are paving the way for rational design and optimization of these molecules for clinical applications.
In conclusion, L-Threonine, L-seryl-L-cysteinyl-L-seryl-D-leucyl-L-prolyl-L-glutaminyl- and 289056-32-2 represent two intriguing avenues of research in chemical biology and pharmaceutical science. While the peptide offers opportunities for modulating biological pathways, the small molecule holds promise as a therapeutic agent. Continued investigation into their mechanisms, pharmacokinetics, and toxicological profiles will be essential to translate these findings into viable therapeutic options. Collaborative efforts between academia and industry will be crucial to overcome existing challenges and realize their full potential in medicine.
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